

# iP300w: A Potent and Selective p300/CBP Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | iP300w   |           |
| Cat. No.:            | B3028336 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **iP300w**, a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP. By competitively binding to the acetyl-CoA binding pocket of these enzymes, **iP300w** effectively blocks their catalytic activity, leading to a reduction in histone acetylation and the modulation of gene expression programs controlled by these critical transcriptional coactivators. This guide details the quantitative biochemical and cellular activity of **iP300w**, provides in-depth experimental protocols for its characterization, and illustrates its impact on key signaling pathways implicated in various diseases, including Facioscapulohumeral Muscular Dystrophy (FSHD) and specific cancers such as CIC-DUX4 sarcoma and Ewing sarcoma.

#### Introduction

The paralogous proteins p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A) are essential transcriptional coactivators that play a central role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their intrinsic histone acetyltransferase (HAT) activity, primarily targeting histone H3 at lysine 18 (H3K18) and lysine 27 (H3K27), is crucial for modulating chromatin structure and gene expression. Dysregulation of p300/CBP function has been implicated in the pathogenesis of numerous diseases, making them attractive therapeutic targets.



**iP300w** has emerged as a highly potent and selective inhibitor of p300/CBP.[2] This guide serves as a technical resource for researchers investigating the therapeutic potential and biological functions of p300/CBP inhibition using **iP300w**.

## **Quantitative Data**

The inhibitory activity of **iP300w** has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of iP300w

| Parameter | Value | Assay Type               | Target/System                     | Reference |
|-----------|-------|--------------------------|-----------------------------------|-----------|
| IC50      | 19 nM | Biochemical HAT<br>Assay | p300                              | [3]       |
| IC50      | 33 nM | HTRF Assay               | p300-mediated<br>H3K9 acetylation | [2][3]    |
| EC50      | 5 nM  | Cellular Assay           | H3K27Ac levels                    |           |

#### **Mechanism of Action**

**iP300w** functions as a competitive inhibitor of the acetyl-CoA binding site within the HAT domain of p300 and CBP. By occupying this site, it prevents the transfer of acetyl groups from acetyl-CoA to histone and non-histone protein substrates. This leads to a global reduction in histone acetylation, particularly at H3K18 and H3K27, which are key marks of active enhancers and promoters. The inhibition of p300/CBP HAT activity by **iP300w** results in the transcriptional repression of genes regulated by these coactivators, thereby impacting downstream cellular processes.

## Key Signaling Pathways Modulated by iP300w

**iP300w** has been shown to effectively modulate signaling pathways that are aberrantly activated in certain diseases due to their reliance on p300/CBP.

#### **DUX4-Mediated Signaling in FSHD**



In Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the transcription factor DUX4 is the primary pathogenic driver. DUX4 recruits p300/CBP to activate its target genes, leading to myocyte toxicity. **iP300w** blocks this interaction, reverses the DUX4-mediated histone hyperacetylation, and suppresses the expression of DUX4 target genes.



Click to download full resolution via product page

DUX4 Signaling Inhibition by iP300w

#### **CIC-DUX4 Fusion in Sarcoma**

In CIC-DUX4 sarcomas, a fusion oncoprotein retains the DNA-binding domain of CIC and the transcriptional activation domain of DUX4. This fusion protein similarly relies on p300/CBP to drive the expression of oncogenic target genes. **iP300w** treatment leads to the suppression of CIC-DUX4 transcriptional activity, reversal of induced histone acetylation, and cell cycle arrest in sarcoma cells.



Click to download full resolution via product page

CIC-DUX4 Signaling Inhibition by iP300w



#### **EWS::FLI1-Mediated Transcription in Ewing Sarcoma**

The EWS::FLI1 fusion oncoprotein is the primary driver of Ewing sarcoma. The transcriptional activity of EWS::FLI1 is dependent on p300/CBP. Inhibition of p300/CBP with **iP300w** leads to a global transcriptional outcome similar to the direct knockdown of EWS::FLI1, resulting in decreased viability of Ewing sarcoma cells.



Click to download full resolution via product page

EWS::FLI1 Signaling Inhibition by iP300w

### **Experimental Protocols**

The following are detailed protocols for key experiments to characterize the activity of **iP300w**.

#### p300/CBP Histone Acetyltransferase (HAT) HTRF Assay

This protocol is for determining the IC50 of **iP300w** against p300/CBP HAT activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HTRF Human and Mouse Total p300 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 2. A novel P300 inhibitor reverses DUX4-mediated global histone H3 hyperacetylation, target gene expression, and cell death PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3K18ac antibody (pAb) | Proteintech [ptglab.com]
- To cite this document: BenchChem. [iP300w: A Potent and Selective p300/CBP Inhibitor A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3028336#ip300w-as-a-p300-cbp-inhibitor]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com